KU-0058684

Catalog No.
S548529
CAS No.
623578-11-0
M.F
C19H14FN3O3
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU-0058684

CAS Number

623578-11-0

Product Name

KU-0058684

IUPAC Name

1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26)

InChI Key

YQSZNYLPVBOGPO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

The exact mass of the compound 1-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)pyrrolidine-2,5-dione is 351.10192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KU-0058684 (CAS: 623578-11-0) is a highly potent, cell-permeable phthalazinone derivative and a specific inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) . Originally developed as a critical precursor and structural analog to clinical PARP inhibitors, it is widely procured as a standard reference material for DNA damage response (DDR) assays. With an established IC50 of 3.2 nM, excellent DMSO solubility, and a well-documented performance profile in in vitro models, KU-0058684 provides researchers with a reliable, high-affinity tool for investigating homologous recombination (HR) deficiency and non-homologous end joining (NHEJ) mechanisms.

While Olaparib (KU-0059436) is the clinical standard for PARP inhibition, substituting it for KU-0058684 in foundational mechanistic research introduces significant risks. KU-0058684 possesses a slightly higher catalytic potency (IC50 = 3.2 nM vs. 5.0 nM) and serves as the definitive literature benchmark for uncoupling PARP-1 and DNA-PK pathways in fast-phase double-strand break (DSB) repair [1]. Because different phthalazinone derivatives exhibit varying ratios of catalytic inhibition to allosteric PARP trapping, replacing KU-0058684 with a clinical analog can alter the stabilization of PARP-DNA complexes, confounding comparisons with historical baseline data . For precise pathway deconvolution and historical assay reproducibility, procuring the exact KU-0058684 structure is mandatory.

Superior Cell-Free Catalytic Potency vs. Clinical Analog Olaparib

In cell-free enzymatic assays, KU-0058684 demonstrates a tighter binding affinity for PARP-1 compared to its clinical successor, Olaparib. This superior potency allows researchers to achieve complete target engagement at lower concentrations, minimizing the risk of off-target kinase binding in complex biochemical environments.

Evidence DimensionPARP-1 IC50 (Cell-Free Assay)
Target Compound Data3.2 nM
Comparator Or BaselineOlaparib (5.0 nM)
Quantified Difference1.56-fold higher catalytic potency for KU-0058684.
ConditionsCell-free enzymatic assay for PARP-1.

Procuring a compound with sub-5 nM potency ensures stringent target engagement, which is critical for highly sensitive in vitro screening assays.

Validated Complete Target Inhibition for Pathway Uncoupling

KU-0058684 is the established benchmark for completely inhibiting PARP activity in permeabilized cell models. At a concentration of 100 nM, it fully abolishes PARP activity, allowing researchers to accurately assess the non-additive effects of PARP-1 and DNA-PK in double-strand break repair when compared against the DNA-PK inhibitor NU7441 [1].

Evidence DimensionPARP-1 Activity Inhibition in Permeabilized Cells
Target Compound DataComplete inhibition at 100 nM
Comparator Or BaselineNU7441 (DNA-PK inhibitor) at 1 µM
Quantified DifferenceProvides a validated 100 nM threshold for complete PARP-1 pathway shutdown without cross-reactivity.
ConditionsPermeabilized V3-YAC cells exposed to 2 Gy ionizing radiation.

Using the exact literature-validated concentration of 100 nM guarantees assay reproducibility when uncoupling interdependent DNA repair pathways.

Standardized DMSO Solubility for High-Throughput Workflows

Unlike crude mixtures or unoptimized salts that suffer from aqueous insolubility, KU-0058684 exhibits reliable solubility in 100% DMSO, achieving concentrations suitable for automated dispensing. This ensures that stock solutions remain stable and clear during long-term storage at -20°C.

Evidence DimensionStock Solution Processability
Target Compound DataSoluble in DMSO (≥ 7 mM / 2.5 mg/mL)
Comparator Or BaselineAqueous media (Insoluble)
Quantified DifferenceAchieves stable, clear solutions in DMSO, preventing precipitation artifacts.
Conditions100% DMSO formulation, stored at -20°C.

Reliable DMSO solubility prevents dosing inconsistencies and precipitation, making it ideal for automated high-throughput screening and long-term cell culture workflows.

Mechanistic Deconvolution of DNA Repair Pathways

KU-0058684 is the preferred tool compound for uncoupling the interdependent roles of PARP-1 and DNA-PK in fast-phase double-strand break repair. It is routinely paired with DNA-PK inhibitors (e.g., NU7441) in permeabilized cell assays to demonstrate pathway non-additivity [1].

Benchmarking Novel Phthalazinone Derivatives

Due to its high catalytic potency (IC50 = 3.2 nM) and well-characterized binding kinetics, KU-0058684 serves as a critical procurement baseline for laboratories synthesizing and evaluating next-generation PARP inhibitors or dual-action radioprotectants .

Radiosensitization and Synthetic Lethality Screening

Procured for use in clonogenic survival assays, KU-0058684 reliably sensitizes BRCA-deficient and HR-defective cell lines to ionizing radiation and alkylating agents, providing a stable positive control for synthetic lethality screens [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.10191948 Da

Monoisotopic Mass

351.10191948 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SXA6L93PZQ

Dates

Last modified: 02-18-2024
1: Sousa MM, Zub KA, Aas PA, Hanssen-Bauer A, Demirovic A, Sarno A, Tian E, Liabakk NB, Slupphaug G. An inverse switch in DNA base excision and strand break repair contributes to melphalan resistance in multiple myeloma cells. PLoS One. 2013;8(2):e55493. doi: 10.1371/journal.pone.0055493. Epub 2013 Feb 6. PubMed PMID: 23405159; PubMed Central PMCID: PMC3566207.
2: Urbin SS, Elvers I, Hinz JM, Helleday T, Thompson LH. Uncoupling of RAD51 focus formation and cell survival after replication fork stalling in RAD51D null CHO cells. Environ Mol Mutagen. 2012 Mar;53(2):114-24. doi: 10.1002/em.21672. Epub 2012 Jan 4. PubMed PMID: 22302683.

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